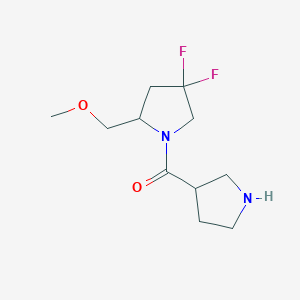

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

CAS No.: 2098003-22-4

Cat. No.: VC3213361

Molecular Formula: C11H18F2N2O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098003-22-4 |

|---|---|

| Molecular Formula | C11H18F2N2O2 |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | [4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone |

| Standard InChI | InChI=1S/C11H18F2N2O2/c1-17-6-9-4-11(12,13)7-15(9)10(16)8-2-3-14-5-8/h8-9,14H,2-7H2,1H3 |

| Standard InChI Key | XJTXXHYGZCEXNH-UHFFFAOYSA-N |

| SMILES | COCC1CC(CN1C(=O)C2CCNC2)(F)F |

| Canonical SMILES | COCC1CC(CN1C(=O)C2CCNC2)(F)F |

Introduction

Structural Characteristics and Classification

Molecular Composition and Classification

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone belongs to a specialized category of organic compounds containing multiple nitrogen-based heterocycles. The compound incorporates two key structural elements: a 4,4-difluoro-2-(methoxymethyl)pyrrolidine ring and a pyrrolidin-3-yl group, connected by a methanone (C=O) linker. This arrangement classifies it as a pyrrolidine derivative with fluorinated substituents, placing it in the broader family of fluorinated heterocyclic compounds that have gained significant attention in medicinal chemistry research.

The presence of the difluoro and methoxymethyl functional groups on the pyrrolidine ring creates a structurally complex molecule with unique physicochemical properties. These modifications to the basic pyrrolidine scaffold are strategic design elements often employed to enhance metabolic stability and alter the lipophilicity of potential drug candidates. The methoxymethyl group, specifically, contributes to the compound's solubility profile and potential hydrogen bonding interactions with biological targets.

Structural Features and Functional Elements

The chemical structure of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can be analyzed by examining its distinct functional components:

-

The 4,4-difluoro-2-(methoxymethyl)pyrrolidine ring forms the primary structural scaffold with the difluoro substituents at the 4-position creating a geminal difluoro arrangement.

-

The methoxymethyl group (-CH₂OCH₃) attached to the 2-position of the pyrrolidine ring introduces an ether functionality.

-

The methanone (C=O) linkage creates an amide bond between the two heterocyclic systems.

-

The pyrrolidin-3-yl group represents the second heterocyclic component connected to the carbonyl carbon.

Physical and Chemical Properties

Fundamental Physical Properties

The physical properties of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can be inferred from structurally similar compounds. Based on comparable fluorinated pyrrolidine derivatives, this compound likely exists as a crystalline solid at room temperature with a moderately high melting point characteristic of amide-containing compounds. The presence of the geminal difluoro group typically increases the compound's density compared to non-fluorinated analogs due to the higher atomic weight and electronegativity of fluorine atoms.

The estimated molecular weight of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is approximately 274.30 g/mol, calculated from its predicted molecular formula of C₁₃H₂₀F₂N₂O₂. This falls within the range of "drug-like" molecules according to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties. The compound's solubility profile is expected to show moderate solubility in polar organic solvents such as acetonitrile, dichloromethane, and dimethylsulfoxide, with limited solubility in water due to its balanced hydrophilic and lipophilic character.

Table 1: Estimated Physical Properties of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Chemical Reactivity Profile

The chemical reactivity of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is largely determined by its functional groups. The compound contains several reactive sites with distinctive chemical behaviors:

The geminal difluoro substitution pattern at the 4-position of the pyrrolidine ring creates a unique electronic environment. These fluorine atoms exhibit strong electron-withdrawing effects through both inductive and field effects, significantly influencing the reactivity of nearby functional groups. This difluoromethylene group (-CF₂-) is highly resistant to metabolic oxidation, a property often deliberately incorporated into drug candidates to enhance metabolic stability and extend half-life.

Unlike common carbonyl compounds, the amide functionality in this molecule demonstrates resistance to typical carbonyl reduction reactions, requiring specialized reducing agents for transformation. The nitrogen atoms in both pyrrolidine rings can act as weak bases (pKa approximately 8-9) and potentially form salts with strong acids, enhancing water solubility for pharmaceutical formulations.

Synthesis Methodologies

Retrosynthetic Analysis

The synthesis of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone would likely involve a convergent approach, with separate preparation of the functionalized pyrrolidine components followed by an amide coupling reaction. Based on synthetic routes employed for similar compounds, a plausible retrosynthetic analysis would involve disconnection at the amide bond, yielding two key building blocks: a 4,4-difluoro-2-(methoxymethyl)pyrrolidine and a pyrrolidine-3-carboxylic acid (or activated derivative).

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical structural confirmation for (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone. The ¹H NMR spectrum would exhibit characteristic signals for the various proton environments within the molecule. The methoxy group would appear as a singlet at approximately δ 3.3-3.4 ppm, while the methylene protons adjacent to the methoxy group would give signals at around δ 3.4-3.6 ppm.

The pyrrolidine ring protons would generate complex multiplet patterns due to coupling with adjacent protons and potentially with the fluorine atoms. The geminal difluoro group would cause splitting of nearby proton signals due to H-F coupling, creating distinctive multiplet patterns. The pyrrolidin-3-yl component would show characteristic signals for the CH proton at the 3-position (δ 3.8-4.2 ppm) and the remaining methylene protons of the ring.

¹⁹F NMR spectroscopy would be particularly valuable for confirming the presence and environment of the difluoro functionality. The geminal difluoro group would typically produce a distinctive signal pattern, often appearing as a complex multiplet due to coupling with nearby protons, with chemical shifts in the range of -90 to -110 ppm relative to CFCl₃.

¹³C NMR would reveal the carbonyl carbon of the amide linkage at approximately δ 170-175 ppm, while the carbon bearing the geminal difluoro group would appear as a triplet at around δ 120-125 ppm due to C-F coupling. The methoxymethyl carbons would generate signals at approximately δ 59 ppm (methoxy carbon) and δ 70-75 ppm (methylene carbon).

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry would provide molecular weight confirmation and fragmentation pattern analysis for structural validation. The molecular ion peak would correspond to the calculated molecular weight of approximately 274 g/mol. Characteristic fragmentation patterns would include cleavage of the methoxymethyl group, loss of HF from the difluoro functionality, and fragmentation at the amide bond.

Infrared (IR) spectroscopy would reveal key functional group absorptions:

-

The amide carbonyl stretching vibration would appear at approximately 1630-1660 cm⁻¹

-

C-F stretching vibrations typically appear in the range of 1000-1250 cm⁻¹

-

C-O-C stretching of the methoxy group would generate absorption at 1085-1150 cm⁻¹

-

N-H stretching of the pyrrolidine rings might appear at 3300-3500 cm⁻¹, though potentially weakened due to the amide resonance

These spectroscopic methods, used in combination, would provide comprehensive structural confirmation and purity assessment of the synthesized compound.

Biological Activity and Applications

Research Applications and Future Directions

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone represents a potentially valuable research tool for medicinal chemistry and chemical biology studies. Its unique structural features make it a promising scaffold for structure-activity relationship (SAR) studies, where systematic modifications could be introduced to optimize biological activity and ADME (absorption, distribution, metabolism, excretion) properties.

The compound could serve as an intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. The amide linkage provides a relatively stable connection between the two heterocyclic systems while maintaining conformational flexibility for potential binding to biological targets.

Future research directions might include:

-

Development of structural analogs with modified substituents to optimize binding affinity and selectivity

-

Incorporation of additional functional groups to enhance water solubility or cell permeability

-

Investigation of potential stereoisomers to determine the impact of stereochemistry on biological activity

-

Detailed computational modeling studies to predict protein-ligand interactions

This compound exemplifies the ongoing trend in medicinal chemistry toward the incorporation of fluorine atoms and heterocyclic structures to enhance drug-like properties and modulate biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume